molecular formula C14H17N B6335890 2-Phenyl-5-sec-butyl-1H-pyrrole CAS No. 1422518-32-8

2-Phenyl-5-sec-butyl-1H-pyrrole

Cat. No.: B6335890
CAS No.: 1422518-32-8
M. Wt: 199.29 g/mol
InChI Key: CKOPPECBTCHMPP-UHFFFAOYSA-N
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Description

2-Phenyl-5-sec-butyl-1H-pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with a phenyl group at the 2-position and a sec-butyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5-sec-butyl-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 2,5-dicarbonyl compound reacts with an amine. For this specific compound, the reaction of 2,5-hexanedione with aniline under acidic conditions can yield the desired pyrrole derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic systems can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-5-sec-butyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the pyrrole ring into a pyrrolidine ring.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrrole nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are employed under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

2-Phenyl-5-sec-butyl-1H-pyrrole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Phenyl-5-sec-butyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

    2-Phenylpyrrole: Lacks

Properties

IUPAC Name

2-butan-2-yl-5-phenyl-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-3-11(2)13-9-10-14(15-13)12-7-5-4-6-8-12/h4-11,15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOPPECBTCHMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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